![molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4](/img/structure/B3006420.png)

Bicyclo[2.1.1]hexane-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

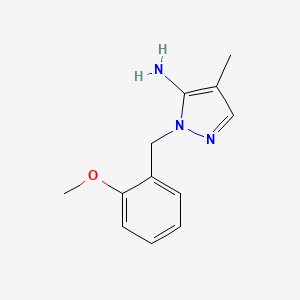

Bicyclo[2.1.1]hexane is a valuable saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds . It is still underexplored from a synthetic accessibility point of view . The 1,2-disubstituted bicyclo[2.1.1]hexane core has been synthesized, characterized, and biologically validated as a saturated bioisostere of the ortho-substituted benzene ring .

Synthesis Analysis

The synthesis of bridge-functionalised species like Bicyclo[2.1.1]hexane is highly challenging but would open up many new opportunities for molecular design . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

Bicyclo[2.1.1]hexane has a unique molecular structure that allows it to play an increasingly important role in the development of new bio-active compounds . The bridge positions of the polycyclic scaffold remain untouched and therefore unutilized, despite the opportunities that their functionalization would provide for drug design .Chemical Reactions Analysis

The chemical reactions involving Bicyclo[2.1.1]hexane are based on a photocatalytic cycloaddition reaction that provides unified access to Bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . These bridge-substituted structures represent ortho-, meta-, and polysubstituted benzene bioisosteres .科学的研究の応用

Bicyclo[2.1.1]hexane-2-sulfonyl chloride: A Comprehensive Analysis of Scientific Research Applications

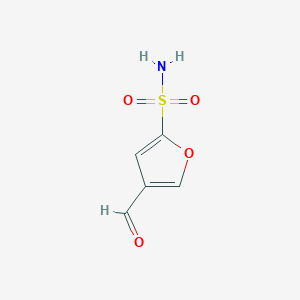

Antifungal Activity: The bicyclo[2.1.1]hexane core has been incorporated into the structure of fungicides such as boscalid, bixafen, and fluxapyroxad, resulting in saturated patent-free analogs with high antifungal activity .

Pharmaceutical Drug Design: This compound serves as a building block in pharmaceutical drug design, particularly due to its saturated bridged-bicyclic structure which is under intense investigation for creating new medicinal compounds .

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes: It enables the synthesis of polysubstituted bicyclo[2.1.1]hexanes, providing access to a variety of substitution patterns that are valuable in exploring chemical space inaccessible to aromatic motifs .

Bio-active Compound Development: Bicyclo[2.1.1]hexanes are increasingly important in the development of new bio-active compounds, although they remain underexplored from a synthetic accessibility point of view .

Bioisostere for Aromatic Compounds: The compound can act as a bioisostere for aromatic compounds, offering an alternative structure that can mimic the physical and chemical properties of an aromatic ring while being non-aromatic itself .

Modular Approach in Synthesis: The compound allows for an efficient and modular approach towards new compact modules that are valuable in synthetic chemistry .

作用機序

将来の方向性

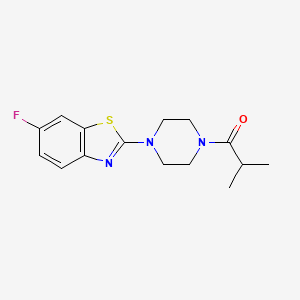

The future directions for Bicyclo[2.1.1]hexane research involve exploring its synthetic accessibility and potential applications in drug design . The bridge positions of Bicyclo[2.1.1]hexane could be used to extend the bioisostere concept to benzenes containing three or more substituents . This opens up opportunities to explore chemical space that is inaccessible to aromatic motifs .

特性

IUPAC Name |

bicyclo[2.1.1]hexane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVRJCUKHBAVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.1]hexane-2-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3006353.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)